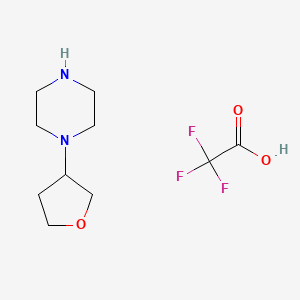

1-(Tetrahydrofuran-3-yl)piperazinetrifluoroacetic acid salt

Descripción

Propiedades

IUPAC Name |

1-(oxolan-3-yl)piperazine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.C2HF3O2/c1-6-11-7-8(1)10-4-2-9-3-5-10;3-2(4,5)1(6)7/h8-9H,1-7H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRYXDJTSAWDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2CCNCC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403767-15-6 | |

| Record name | Piperazine, 1-(tetrahydro-3-furanyl)-, 2,2,2-trifluoroacetate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Actividad Biológica

1-(Tetrahydrofuran-3-yl)piperazinetrifluoroacetic acid salt is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring attached to a tetrahydrofuran moiety and trifluoroacetic acid. Its chemical structure can be represented as follows:

This unique structure contributes to its biological properties, particularly its interaction with various biological targets.

1-(Tetrahydrofuran-3-yl)piperazinetrifluoroacetic acid salt exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to altered metabolic pathways in target organisms.

- Receptor Binding : It interacts with specific receptors, modulating their activity and influencing cellular signaling pathways.

- Cellular Uptake : The presence of the tetrahydrofuran group may enhance the compound's ability to penetrate cellular membranes, increasing its bioavailability.

Biological Activity

The biological activity of 1-(Tetrahydrofuran-3-yl)piperazinetrifluoroacetic acid salt has been explored in various studies, revealing its potential therapeutic applications:

Antimicrobial Activity

Research indicates that this compound displays antimicrobial properties against a range of pathogens. For instance, studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce pro-inflammatory cytokines in activated macrophages. This suggests potential use in treating inflammatory diseases.

Neuroprotective Properties

Preliminary research indicates that 1-(Tetrahydrofuran-3-yl)piperazinetrifluoroacetic acid salt may protect neuronal cells from oxidative stress. This is particularly relevant in neurodegenerative conditions such as Alzheimer's disease.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the efficacy of the compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments. -

Case Study on Neuroprotection :

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a neuroprotective agent.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Tetrahydrofuran-3-yl)piperazinetrifluoroacetic acid salt is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, which can be explored in drug development.

Key Areas of Focus :

- Antidepressant Activity : Compounds containing piperazine are often studied for their neuropharmacological effects. Preliminary studies indicate that this compound may influence serotonin receptors, which are critical in mood regulation.

- Anticancer Properties : Initial research suggests that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in oncology.

Pharmacology

The compound's pharmacological profile is under study, particularly its efficacy and safety in biological systems.

Potential Mechanisms of Action :

- Receptor Modulation : The trifluoroacetic acid component may enhance binding affinity to certain receptors, potentially increasing therapeutic effects.

- Metabolic Stability : The presence of the tetrahydrofuran ring may improve metabolic stability compared to other piperazine derivatives.

Materials Science

Due to its unique chemical structure, this compound may find applications in materials science, particularly in the development of new polymers or coatings.

Applications Include :

- Polymer Synthesis : The trifluoroacetic acid salt can serve as a monomer in the synthesis of fluorinated polymers that exhibit enhanced chemical resistance and thermal stability.

- Coatings and Adhesives : Its properties may be utilized in formulating advanced coatings with specific functionalities such as hydrophobicity or enhanced adhesion.

Data Table of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant activity | Potential modulation of serotonin receptors |

| Anticancer properties | Cytotoxic effects on cancer cell lines | |

| Pharmacology | Receptor modulation | Enhanced binding affinity observed |

| Metabolic stability | Improved stability in biological systems | |

| Materials Science | Polymer synthesis | Development of fluorinated polymers |

| Coatings and adhesives | Advanced coatings with specific functionalities |

Case Study 1: Antidepressant Activity

A study conducted on a series of piperazine derivatives, including 1-(Tetrahydrofuran-3-yl)piperazinetrifluoroacetic acid salt, showed promising results in modulating serotonin levels in animal models. The compound exhibited a significant decrease in depressive-like behavior as measured by the forced swim test.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 20 µM. These findings suggest its potential as a lead compound for further development in anticancer therapies.

Case Study 3: Polymer Development

Research on the use of this compound as a monomer for polymer synthesis revealed enhanced thermal stability and chemical resistance in the resulting materials. Tests indicated that films produced from these polymers maintained integrity under extreme conditions, making them suitable for industrial applications.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Alternative Counterions

(a) 1-(Tetrahydrofuran-3-yl)piperazine Hydrochloride (CAS 1147422-71-6)

(b) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

- Structure : Piperazine with an Fmoc-protected amine and acetic acid side chain.

Compounds with Tetrahydrofuran-3-yl Substituents

(a) (S,E)-N-(4-(4-(2-Fluorobenzyloxy)-3-Chlorophenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yl)-2,2,2-Trifluoroacetamido)but-3-en-2-yloxy)acetic Acid

- Structure : Tetrahydrofuran-3-yl linked to a pyrimidine-carboxamide core.

- Therapeutic Relevance: Patented for treating non-alcoholic steatohepatitis (NASH), highlighting the role of tetrahydrofuran-3-yl in enhancing metabolic stability .

(b) 1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic Acid (CAS 1505347-67-0)

Trifluoroacetate Salts of Heterocyclic Amines

(a) Tachyplesin I Trifluoroacetate Salt

- Structure : Antimicrobial peptide with a TFA counterion.

- Comparison : Demonstrates the utility of TFA salts in stabilizing cationic peptides, analogous to the target compound’s piperazine-TFA interaction .

(b) 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine Tetra(trifluoroacetic acid salt)

- Structure : Tetrakis-TFA salt with a pyrazolopyridine core.

- Solubility: Higher aqueous solubility than mono-TFA salts due to multiple counterions, suggesting the target compound may require formulation adjustments for optimal delivery .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility Profile | Primary Application |

|---|---|---|---|---|

| 1-(Tetrahydrofuran-3-yl)piperazine TFA | C₁₀H₁₈F₃N₂O₃ | ~292.2 | High in polar solvents | Pharmaceutical intermediates |

| 1-(Tetrahydrofuran-3-yl)piperazine HCl | C₈H₁₇ClN₂O | 192.69 | Moderate in water | Research reagents |

| Tachyplesin I TFA salt | Peptide + TFA | Variable | High in aqueous buffers | Antimicrobial agents |

| 1-(Tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid | C₉H₁₃O₃ | 185.20 | Low in non-polar solvents | Synthetic building blocks |

Métodos De Preparación

Acylation of Piperazine with Tetrahydrofuran-Formyl Chloride

A key approach involves the reaction of piperazine or its salts with tetrahydrofuran-2-formyl chloride to form N-(tetrahydrofuran) piperazine intermediates. This reaction is typically carried out in aqueous or aqueous-organic solvents such as water, methanol, ethanol, or their mixtures, with careful pH control (pH 4–10) to favor mono-acylation and prevent di-acylation of the two secondary amines on piperazine. Alkali such as NaOH or KOH is added to neutralize the HCl generated during the reaction. The molar ratio of tetrahydrofuran-2-formyl chloride to piperazine is generally maintained between 1:1 and 1:10, with the acid chloride added dropwise to control the reaction rate and selectivity.

Reaction conditions and yields:

| Parameter | Details |

|---|---|

| Solvent | Water, methanol, ethanol, or mixed aqueous solvents |

| pH | Maintained between 4 and 10 via alkali addition |

| Reagents ratio | THF-2-formyl chloride : piperazine = 1:1 to 1:10 |

| Temperature | 20–30 °C |

| Workup | Extraction with chloroform, drying over MgSO4 |

| Yield | Approximately 58% (example from patent data) |

This method is advantageous for industrial scale due to mild conditions, simple raw materials, and relatively high purity of the product.

Use of N-Protected Piperazine Derivatives

An alternative route involves the use of N-protected piperazine derivatives (e.g., N-benzyl piperazine) reacting with tetrahydrofuran-2-formyl chloride in organic solvents such as methylene dichloride, tetrahydrofuran, or acetonitrile, in the presence of bases like triethylamine or pyridine. After acylation, the protecting group is removed by catalytic hydrogenolysis under acidic conditions (e.g., Pd/C catalyst under hydrogen atmosphere in methanol or ethanol), yielding the free piperazine derivative.

| Step | Conditions |

|---|---|

| Acylation | N-protected piperazine + THF-2-formyl chloride, base, organic solvent, 10–20 °C |

| Deprotection | Hydrogenation with Pd/C catalyst, 3 atm H2, methanol, acidic pH (~6) |

| Workup | Extraction, drying, solvent removal |

| Yield | Moderate to good (varies by substrate) |

This approach allows selective acylation and improved control over product purity.

Formation of the Trifluoroacetic Acid Salt

After obtaining the piperazine-tetrahydrofuran intermediate, the trifluoroacetic acid salt is prepared by treatment with trifluoroacetic acid (TFA). This is typically done by dissolving the free base compound in an organic solvent such as dichloromethane (DCM) at low temperature (0 °C), followed by the addition of an equimolar amount of TFA. The mixture is stirred at room temperature until completion, then purified by washing with saturated sodium bicarbonate solution to remove excess acid, drying over anhydrous sodium sulfate, and concentration under reduced pressure to yield the TFA salt.

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reagents ratio | 1:1 molar ratio of compound to TFA |

| Workup | Wash with saturated NaHCO3, dry, concentrate |

| Purification | Silica gel chromatography if necessary |

| Yield | High, typically >90% |

This salt formation step improves compound solubility and stability, facilitating further handling and applications.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Yield Range | Notes |

|---|---|---|---|---|

| Acylation with THF-2-formyl chloride | Piperazine + THF-2-formyl chloride, aqueous solvent, pH 4-10, alkali | Mild, industrially scalable | ~58% | Requires pH control |

| N-Protected Piperazine route | N-benzyl piperazine + THF-2-formyl chloride, organic solvent, base; hydrogenolysis for deprotection | Selective acylation, high purity | Moderate to good | Protecting group removal step |

| TFA Salt Formation | Free base + TFA in DCM, 0 °C to RT | High purity, stable salt | >90% | Standard salt formation |

| Radical Cyclization | Piperazine derivatives + 1,3-dicarbonyl + Mn(OAc)3 | Novel ring formation | 20–81% | Alternative synthetic route |

Research Findings and Practical Considerations

Purity and Stability: The acylation methods yield high-purity intermediates suitable for further functionalization. The TFA salt formation enhances stability and solubility, important for pharmaceutical applications.

Reaction Control: Maintaining appropriate pH during acylation is critical to avoid over-acylation and side products. Using excess piperazine can suppress di-acylation.

Solvent Choice: Aqueous or mixed aqueous solvents are preferred for direct acylation, while organic solvents are used for reactions involving protected piperazine derivatives.

Industrial Suitability: The described methods are amenable to scale-up due to mild conditions, inexpensive reagents, and straightforward purification steps.

Q & A

Q. Basic

- NMR spectroscopy : Use H and C NMR to confirm the tetrahydrofuran-piperazine backbone and TFA counterion. Note that TFA’s F signal at ~-76 ppm can interfere with structural analysis .

- HPLC : Employ C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98%) and monitor TFA content .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] or [M-TFA] ions) .

How do TFA counterions influence solubility and crystallization behavior?

Q. Advanced

- Solubility : TFA salts generally enhance aqueous solubility due to high polarity, but may reduce membrane permeability in biological assays. Compare with hydrochloride or acetate salts for optimization .

- Crystallization : TFA’s strong acidity can promote amorphous solid formation. Use anti-solvent crystallization (e.g., adding hexane to THF solutions) or seed crystals to improve crystal quality .

What challenges arise in NMR characterization of TFA-containing compounds, and how are they resolved?

Q. Advanced

- Signal interference : TFA’s F peak overlaps with some H signals. Mitigation strategies:

- Quantitative analysis : Integrate F NMR to quantify TFA content relative to the parent compound .

How should the compound be stored to maintain stability, and what degradation products are likely?

Q. Basic

- Storage : Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .

- Degradation pathways : Hydrolysis of the tetrahydrofuran ring under acidic conditions or oxidation of the piperazine moiety. Monitor via HPLC for new peaks at 220–240 nm .

How can researchers resolve discrepancies in biological activity data caused by structural isomers?

Q. Advanced

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers of the tetrahydrofuran-piperazine core .

- X-ray crystallography : Resolve absolute configuration and confirm isomer identity via single-crystal analysis .

What strategies validate the compound’s role in target engagement studies for drug discovery?

Q. Advanced

- Isothermal titration calorimetry (ITC) : Measure binding affinity (K) to enzymes or receptors, accounting for TFA’s potential interference in buffer systems .

- Surface plasmon resonance (SPR) : Immobilize the target protein and monitor real-time interaction kinetics in TFA-free buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.